Cas no 325704-15-2 (2-(carboxymethyl)sulfanylnicotinic Acid)

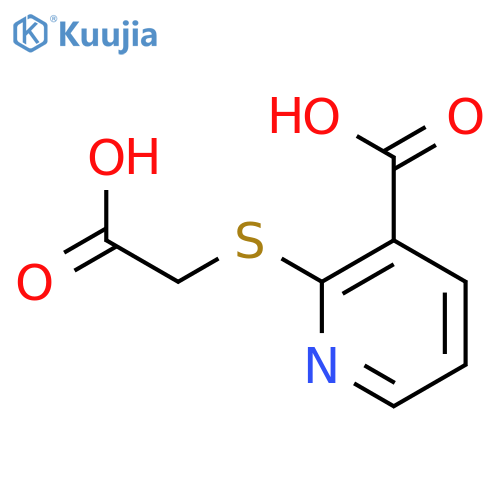

325704-15-2 structure

商品名:2-(carboxymethyl)sulfanylnicotinic Acid

2-(carboxymethyl)sulfanylnicotinic Acid 化学的及び物理的性質

名前と識別子

-

- 2-[(Carboxymethyl)sulfanyl]nicotinic acid

- 2-(carboxymethylsulfanyl)nicotinic acid

- 2-(carboxymethylthio)pyridine-3-carboxylic acid

- 2-[(carboxymethyl)sulfanyl]pyridine-3-carboxylic acid

- 2-Carboxymethylmercapto-nicotinsaeure

- 2-carboxymethylsulfanyl nicotinic acid

- 2-carboxymethylsulfanyl-nicotinic acid

- AC1LEHP9

- AC1Q769R

- AI-204

- carboxymethylsulfanylnicotinicacid

- SMR000230981

- 2-((Carboxymethyl)thio)nicotinic acid

- G29962

- AKOS000267785

- 2-(carboxymethylsulfanyl)pyridine-3-carboxylic Acid

- CS-0250950

- 6R-0228

- CHEMBL1348927

- MFCD02250402

- DTXSID60352976

- AI-204/31703001

- EN300-52896

- MLS000698527

- STK978245

- 2-((Carboxymethyl)thio)nicotinicacid

- Z71176921

- HMS2525C13

- 325704-15-2

- J-505257

- 2-(carboxymethyl)sulfanylnicotinic Acid

-

- MDL: MFCD02250402

- インチ: InChI=1S/C8H7NO4S/c10-6(11)4-14-7-5(8(12)13)2-1-3-9-7/h1-3H,4H2,(H,10,11)(H,12,13)

- InChIKey: LWYLTYOUJNZLKD-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(N=C1)SCC(=O)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 213.00957888g/mol

- どういたいしつりょう: 213.00957888g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- ゆうかいてん: 216-218°C

2-(carboxymethyl)sulfanylnicotinic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C142653-500mg |

2-[(carboxymethyl)sulfanyl]nicotinic Acid |

325704-15-2 | 500mg |

$ 320.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321620-10g |

2-[(carboxymethyl)sulfanyl]pyridine-3-carboxylic acid |

325704-15-2 | 97% | 10g |

¥15678.00 | 2024-08-02 | |

| Enamine | EN300-52896-10.0g |

2-[(carboxymethyl)sulfanyl]pyridine-3-carboxylic acid |

325704-15-2 | 95% | 10.0g |

$670.0 | 2023-02-10 | |

| Matrix Scientific | 045092-500mg |

2-[(Carboxymethyl)sulfanyl]nicotinic acid, >95% |

325704-15-2 | >95% | 500mg |

$181.00 | 2023-09-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321620-2.5g |

2-[(carboxymethyl)sulfanyl]pyridine-3-carboxylic acid |

325704-15-2 | 97% | 2.5g |

¥4509.00 | 2024-08-02 | |

| Enamine | EN300-52896-2.5g |

2-[(carboxymethyl)sulfanyl]pyridine-3-carboxylic acid |

325704-15-2 | 95% | 2.5g |

$209.0 | 2023-02-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321620-50mg |

2-[(carboxymethyl)sulfanyl]pyridine-3-carboxylic acid |

325704-15-2 | 97% | 50mg |

¥604.00 | 2024-08-02 | |

| Enamine | EN300-52896-0.1g |

2-[(carboxymethyl)sulfanyl]pyridine-3-carboxylic acid |

325704-15-2 | 95% | 0.1g |

$43.0 | 2023-02-10 | |

| A2B Chem LLC | AF70174-2.5g |

2-[(CARBOXYMETHYL)SULFANYL]NICOTINIC ACID |

325704-15-2 | 95% | 2.5g |

$255.00 | 2024-04-20 | |

| 1PlusChem | 1P00C8KE-50mg |

2-[(Carboxymethyl)sulfanyl]nicotinic acid |

325704-15-2 | 95% | 50mg |

$67.00 | 2025-03-30 |

2-(carboxymethyl)sulfanylnicotinic Acid 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

325704-15-2 (2-(carboxymethyl)sulfanylnicotinic Acid) 関連製品

- 175135-22-5(2-(Propylthio)nicotinic Acid)

- 27868-76-4(2-(Ethylthio)nicotinic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:325704-15-2)2-(carboxymethyl)sulfanylnicotinic Acid

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):154/413/761